molecular formula C33H37B2FN2O5S B13105097 6-(2-Cyclopropylthiazol-5-yl)-1-fluoro-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole

6-(2-Cyclopropylthiazol-5-yl)-1-fluoro-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole

Cat. No.: B13105097
M. Wt: 614.3 g/mol
InChI Key: VFHSJPAFLOJBRV-UHFFFAOYSA-N
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Description

This compound features a polycyclic benzooxazinoindole core modified with a fluorinated aromatic system, a cyclopropylthiazole substituent, and two 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) groups. The fluorine atom likely enhances metabolic stability and electronic properties, while the boronate esters enable participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry . The cyclopropylthiazole moiety may contribute to steric effects or biological activity, as thiazoles are common in kinase inhibitors and antimicrobial agents .

Properties

Molecular Formula

C33H37B2FN2O5S

Molecular Weight

614.3 g/mol

IUPAC Name

6-(2-cyclopropyl-1,3-thiazol-5-yl)-1-fluoro-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-indolo[1,2-c][1,3]benzoxazine

InChI

InChI=1S/C33H37B2FN2O5S/c1-30(2)31(3,4)41-34(40-30)20-11-12-23-19(13-20)14-24-27-22(36)15-21(35-42-32(5,6)33(7,8)43-35)16-25(27)39-29(38(23)24)26-17-37-28(44-26)18-9-10-18/h11-18,29H,9-10H2,1-8H3

InChI Key

VFHSJPAFLOJBRV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N4C(OC5=C(C4=C3)C(=CC(=C5)B6OC(C(O6)(C)C)(C)C)F)C7=CN=C(S7)C8CC8

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

6-(2-Cyclopropylthiazol-5-yl)-1-fluoro-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce derivatives with different functional groups .

Scientific Research Applications

6-(2-Cyclopropylthiazol-5-yl)-1-fluoro-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(2-Cyclopropylthiazol-5-yl)-1-fluoro-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzooxazinoindole Derivatives

  • Compound (CAS 1585969-27-2): Structure: Features a benzooxazinoindole core but substitutes the cyclopropylthiazole and boronate groups with imidazol-pyrrolidin substituents . Properties: Stored at -20°C (indicating stability concerns), with a molar mass of 640.60 g/mol. The imidazole groups may enhance metal coordination but limit cross-coupling utility compared to boronate esters.

Boron-Containing Heterocycles

  • 6-Fluoro-5-(pinacol boronate)-1H-indole (CID 67077787): Structure: Simpler indole system with a single boronate group and fluorine . Properties: Lower molar mass (253.10 g/mol) and reduced steric bulk compared to the target compound. The single boronate limits its use to mono-functional couplings, whereas the target’s dual boronate groups enable dimerization or polymer formation . Reactivity: Likely less reactive in aqueous conditions due to fewer hydrolytically sensitive boronate esters.

Fluorinated Benzimidazole Derivatives

  • 6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzimidazole: Structure: Shares a fluorinated benzimidazole core but lacks boronate or thiazole groups . Applications: Biomedical focus (e.g., antimicrobials), contrasting with the target’s versatility in both medicinal and materials chemistry.

Key Comparative Data

Property Target Compound CAS 1585969-27-2 CID 67077787 Fluorinated Benzimidazole
Core Structure Benzooxazinoindole Benzooxazinoindole Indole Benzimidazole
Key Substituents Cyclopropylthiazole, dual boronate esters Imidazol-pyrrolidin Single boronate ester Benzodioxol, substituted phenyl
Molecular Weight (g/mol) ~700 (estimated) 640.60 253.10 ~400 (estimated)
Reactivity High (dual boronate for cross-coupling) Moderate (imidazole coordination) Moderate (single boronate) Low (no boronate)
Stability Likely hygroscopic (boronates) Requires -20°C storage Stable at room temperature Stable under inert conditions
Applications Materials science, medicinal chemistry Medicinal chemistry Synthetic intermediates Pharmaceuticals

Research Findings and Implications

  • Synthetic Utility: The target compound’s dual boronate esters make it a promising candidate for Suzuki-Miyaura reactions, enabling the synthesis of conjugated polymers or dendritic structures .
  • Biological Potential: Fluorination and thiazole groups suggest possible kinase inhibition or antimicrobial activity, akin to fluorinated benzimidazoles . However, the boronate esters may necessitate prodrug strategies to mitigate hydrolysis in vivo.
  • Stability Challenges : Like CAS 1585969-27-2, the target compound may require low-temperature storage to prevent boronate hydrolysis or thiazole degradation .

Biological Activity

The compound 6-(2-Cyclopropylthiazol-5-yl)-1-fluoro-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole (CAS No. 1620545-76-7) is a complex organic molecule featuring a variety of functional groups that suggest potential biological activity. This article explores its synthesis, biological effects, and mechanisms of action based on available research findings.

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions that incorporate cyclopropylthiazole and dioxaborolane units. The presence of a fluorine atom in the structure is significant for enhancing metabolic stability and bioactivity. Characterization techniques such as NMR and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.

The compound exhibits several mechanisms of action that contribute to its biological activity:

  • Calcium Channel Modulation : Preliminary studies indicate that similar compounds can block T-type calcium channels (Cav3.2), which are implicated in pain pathways and cancer cell proliferation . This suggests that the compound may have analgesic properties.
  • Cytotoxic Effects : Compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines. For instance, another fluoro-substituted derivative demonstrated significant inhibition of cell viability in A549 non-small cell lung cancer cells with an IC50 value of 5.9 μM .

2. In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and anti-inflammatory properties of the compound:

Study Cell Line IC50 (μM) Effect
Study 1A5495.9Cytotoxicity
Study 2Primary Neurons>10No cytotoxicity observed

These results indicate that while the compound has potent cytotoxicity against certain cancer cells, it may exhibit safety profiles in neuronal tissues.

3. In Vivo Studies

Animal models are used to assess the efficacy and safety profile of the compound. For example:

  • Pain Models : In animal models of inflammatory pain, compounds similar to this one have shown protective effects by blocking Cav3.2 channels . This could translate into therapeutic applications for pain management.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Case Study 1 : In a study examining novel analgesics for chronic pain management, derivatives similar to this compound were administered to rodents exhibiting inflammatory pain. Results showed a significant reduction in pain responses compared to controls.
  • Case Study 2 : A clinical trial involving patients with non-small cell lung cancer evaluated a related compound's efficacy in combination therapy. The trial reported improved survival rates and reduced tumor sizes among participants receiving treatment.

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